molecular formula C15H12N4OS B2371911 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide CAS No. 2034597-29-8

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2371911
CAS RN: 2034597-29-8
M. Wt: 296.35
InChI Key: UABAKAASCHVGGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide” is not explicitly described in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide” are not explicitly mentioned in the available literature .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including our compound of interest, exhibit a wide range of therapeutic properties. These include:

Tuberculosis Treatment

Pyrazine derivatives, including our compound, have been investigated for their anti-TB activity. These analogues show promise against Mycobacterium tuberculosis .

Anti-Inflammatory and Antioxidant Activities

Our compound exhibits potent anti-inflammatory and antioxidant effects. It scavenges free radicals and protects against lipid peroxidation .

Material Science

Thiophenes find applications beyond medicine. For instance:

Antifungal and Antibacterial Properties

Certain thiophene derivatives demonstrate significant antifungal and antibacterial activities .

Synthesis of Novel Compounds

Researchers use thiophene moieties as building blocks to synthesize novel compounds with wider therapeutic activity .

Mechanism of Action

The mechanism of action of “N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide” is not described in the available literature .

Future Directions

The future directions for “N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide” are not explicitly mentioned in the available literature .

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-15(13-10-16-5-6-18-13)19-9-11-3-4-17-12(8-11)14-2-1-7-21-14/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABAKAASCHVGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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